molecular formula C18H18ClN3OS B11487587 Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenyl-

Urea, N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenyl-

Cat. No.: B11487587
M. Wt: 359.9 g/mol
InChI Key: VTFAEEQYISFIHI-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves the reaction of 3-chlorophenyl isocyanate with 5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1-phenylurea: Lacks the thiazole ring, which might affect its biological activity.

    3-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea: Lacks the chlorophenyl group, potentially altering its chemical properties.

Uniqueness

3-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA is unique due to the presence of both the chlorophenyl and thiazole moieties, which might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18ClN3OS

Molecular Weight

359.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C18H18ClN3OS/c1-18(2)12-20-17(24-18)22(15-10-6-7-13(19)11-15)16(23)21-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,21,23)

InChI Key

VTFAEEQYISFIHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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